2-Naphthalenol, 5,6,7,8-tetrahydro-, acetate
Overview
Description
2-Naphthalenol, 5,6,7,8-tetrahydro-, acetate, also known as 5,6,7,8-tetrahydro-2-naphthol acetate, is an organic compound with the molecular formula C12H14O2. This compound is a derivative of naphthalene, where the hydroxyl group is acetylated, and the naphthalene ring is partially hydrogenated. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenol, 5,6,7,8-tetrahydro-, acetate typically involves the acetylation of 5,6,7,8-tetrahydro-2-naphthol. This can be achieved by reacting 5,6,7,8-tetrahydro-2-naphthol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. The process involves the continuous feeding of 5,6,7,8-tetrahydro-2-naphthol and acetic anhydride into the reactor, where they react in the presence of a catalyst. The product is then purified through distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenol, 5,6,7,8-tetrahydro-, acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted naphthalenes depending on the nucleophile used.
Scientific Research Applications
2-Naphthalenol, 5,6,7,8-tetrahydro-, acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthalenol, 5,6,7,8-tetrahydro-, acetate involves its interaction with various molecular targets. The acetate group can be hydrolyzed to release the active 5,6,7,8-tetrahydro-2-naphthol, which can then participate in various biochemical pathways. The compound can act as a substrate for enzymes, leading to the formation of different metabolites.
Comparison with Similar Compounds
Similar Compounds
2-Naphthol: A closely related compound with a hydroxyl group instead of an acetate group.
1-Naphthol: An isomer of 2-naphthol with the hydroxyl group at a different position on the naphthalene ring.
5,6,7,8-Tetrahydro-2-naphthol: The non-acetylated form of the compound.
Uniqueness
2-Naphthalenol, 5,6,7,8-tetrahydro-, acetate is unique due to its acetylated hydroxyl group, which imparts different chemical reactivity compared to its non-acetylated counterparts. This makes it useful in specific synthetic applications where acetylation is required.
Properties
IUPAC Name |
acetic acid;5,6,7,8-tetrahydronaphthalen-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O.C2H4O2/c11-10-6-5-8-3-1-2-4-9(8)7-10;1-2(3)4/h5-7,11H,1-4H2;1H3,(H,3,4) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXNAMLSWBZBJRB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1CCC2=C(C1)C=CC(=C2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90752526 | |
Record name | Acetic acid--5,6,7,8-tetrahydronaphthalen-2-ol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90752526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89228-44-4 | |
Record name | Acetic acid--5,6,7,8-tetrahydronaphthalen-2-ol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90752526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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